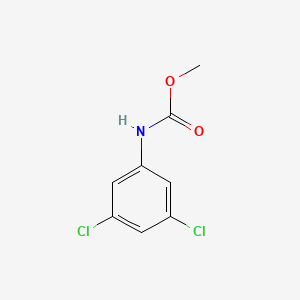

甲基 (3,5-二氯苯基) 氨基甲酸酯

描述

Methyl (3,5-dichlorophenyl)carbamate, also known as MDPC, is an organochlorine compound derived from the combination of 3,5-dichlorophenol and methanol. It is a widely used insecticide and pesticide, and is also used as a reagent in various scientific research applications. MDPC is a colorless liquid with a sweet odor and a boiling point of 156°C. It is soluble in most organic solvents and is a highly volatile compound.

科学研究应用

农业应用

甲基 (3,5-二氯苯基) 氨基甲酸酯作为氨基甲酸酯类的一部分,在农业中有显着的应用。例如,多菌灵 (MBC)(甲基-2-苯并咪唑氨基甲酸酯)广泛用于农业中,以预防和控制真菌性疾病。携带 MBC 的固体脂质纳米颗粒和聚合物纳米胶囊在改善杀菌剂的释放曲线、提高其向作用部位的转移、降低环境和人体毒性以及最大程度地减少因淋失或降解造成的损失方面显示出有希望的结果 (Campos 等人,2015)。

抗病原活性

含有 3,5-二氯苯基的硫脲衍生物(与甲基 (3,5-二氯苯基) 氨基甲酸酯在结构上相似)已证明具有显着的抗病原活性。这些衍生物表现出作为具有抗生物膜性能的新型抗菌剂的潜力,特别对铜绿假单胞菌和金黄色葡萄球菌等菌株有效 (Limban 等人,2011)。

材料科学中的合成和应用

甲基 (3,5-二氯苯基) 氨基甲酸酯及其衍生物在材料科学中得到应用。例如,已经合成了新型双4-(N-咔唑基)-2,6-二氯苯基甲基自由基,显示出具有红色光谱带的发光性能的热稳定无定形固体。这些自由基在开发新的顺磁性玻璃分子材料方面具有潜力 (Castellanos 等人,2008)。

生化研究

在生化研究中,像芬克唑啉这样的含有 3,5-二氯苯基的化合物因其生物转化特性而被研究。例如,真菌毛霉将芬克唑啉转化为几种代谢物,有助于理解此类化合物的环境和生物学归宿 (Pothuluri 等人,2000)。

化学分析和检测

在化学分析中,采用薄层色谱等技术来检测氨基甲酸酯,如克百威。这种检测在法医科学中对于识别与氨基甲酸酯农药相关的中毒案件至关重要 (Bhatia 和 Sharma,2011)。

药物研究

在药物研究中,甲基 (3,5-二氯苯基) 氨基甲酸酯的结构衍生物因其潜在的抗氧化和治疗应用而被探索。例如,已经进行了带有氨基甲酸酯部分的二氢吡啶类似物的合成和评估,以评估它们的抗氧化活性和作为钙通道阻滞剂的潜力 (Saddala 和 Pradeepkiran,2019)。

作用机制

Target of Action

Methyl (3,5-dichlorophenyl)carbamate, also known as swep, is a carbamate herbicide . It primarily targets weeds by interfering with their metabolic processes and inhibiting cell division at the growth point .

Mode of Action

The compound acts by disrupting the normal metabolic processes of the targeted weeds. It inhibits cell division at the growth point, leading to the death of the weeds .

Biochemical Pathways

The herbicide is degraded in soil mainly by microbial activity . A consortium consisting of two bacterial strains, Comamonas sp. SWP-3 and Alicycliphilus sp. PH-34, has been shown to be capable of mineralizing swep . Swep is first transformed by Comamonas sp. SWP-3 to the intermediate 3,4-dichloroaniline (3,4-DCA), after which 3,4-DCA is mineralized by Alicycliphilus sp. PH-34 .

Pharmacokinetics

It is known that the compound is degraded in soil mainly by microbial activity .

Result of Action

The result of the action of Methyl (3,5-dichlorophenyl)carbamate is the death of the targeted weeds. By inhibiting cell division at the growth point, the compound disrupts the normal growth and development of the weeds, leading to their death .

Action Environment

The action, efficacy, and stability of Methyl (3,5-dichlorophenyl)carbamate can be influenced by various environmental factors. For instance, the presence of certain bacterial strains in the soil can enhance the degradation of the compound, reducing its persistence in the environment

安全和危害

未来方向

生化分析

Biochemical Properties

Methyl (3,5-dichlorophenyl)carbamate plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. It interacts with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting acetylcholinesterase, Methyl (3,5-dichlorophenyl)carbamate leads to the accumulation of acetylcholine, resulting in prolonged stimulation of nerve cells. This interaction is crucial in understanding the compound’s effects on the nervous system and its potential use as a pesticide.

Cellular Effects

The effects of Methyl (3,5-dichlorophenyl)carbamate on various types of cells and cellular processes are profound. It influences cell function by disrupting normal cellular signaling pathways and altering gene expression. The compound has been shown to affect cellular metabolism by inhibiting key enzymes involved in metabolic processes . Additionally, Methyl (3,5-dichlorophenyl)carbamate can induce oxidative stress in cells, leading to cellular damage and apoptosis.

Molecular Mechanism

At the molecular level, Methyl (3,5-dichlorophenyl)carbamate exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This inhibition results in the accumulation of acetylcholine at synaptic junctions, leading to continuous stimulation of postsynaptic receptors. Furthermore, Methyl (3,5-dichlorophenyl)carbamate can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl (3,5-dichlorophenyl)carbamate change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Methyl (3,5-dichlorophenyl)carbamate remains stable under controlled conditions but can degrade over time when exposed to environmental factors such as light and temperature . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential to cause chronic toxicity and persistent alterations in cellular function .

Dosage Effects in Animal Models

The effects of Methyl (3,5-dichlorophenyl)carbamate vary with different dosages in animal models. At low doses, the compound may cause mild cholinergic symptoms, while higher doses can lead to severe toxicity and adverse effects . Studies have identified threshold effects, where specific dosages result in significant changes in physiological and biochemical parameters. High doses of Methyl (3,5-dichlorophenyl)carbamate have been associated with neurotoxicity, hepatotoxicity, and reproductive toxicity in animal models .

Metabolic Pathways

Methyl (3,5-dichlorophenyl)carbamate is involved in various metabolic pathways, primarily through its interaction with enzymes such as amidases and esterases . These enzymes catalyze the hydrolysis of the compound, leading to the formation of metabolites that can be further processed by the body’s detoxification systems. The metabolic pathways of Methyl (3,5-dichlorophenyl)carbamate are essential for understanding its biotransformation and potential accumulation in tissues.

Transport and Distribution

The transport and distribution of Methyl (3,5-dichlorophenyl)carbamate within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation in specific tissues depend on factors such as lipid solubility, molecular size, and affinity for transport proteins.

Subcellular Localization

Methyl (3,5-dichlorophenyl)carbamate exhibits specific subcellular localization patterns that affect its activity and function. The compound can be targeted to particular cellular compartments through post-translational modifications and targeting signals . Its localization within organelles such as the mitochondria, endoplasmic reticulum, and nucleus can influence its interactions with biomolecules and its overall biochemical effects.

属性

IUPAC Name |

methyl N-(3,5-dichlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-13-8(12)11-7-3-5(9)2-6(10)4-7/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSRGACXHCLBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179876 | |

| Record name | Carbamic acid, (3,5-dichlorophenyl)-, methyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25217-43-0 | |

| Record name | Carbamic acid, (3,5-dichlorophenyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25217-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbanilic acid, 3,5-dichloro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025217430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, (3,5-dichlorophenyl)-, methyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1345020.png)

![4-Boc-7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1345021.png)

![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1345028.png)

![6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1345051.png)